2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a piperidinyl moiety.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction often involves the formation of hydrogen bonds or other types of intermolecular interactions .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that similar compounds have good bioavailability, low clearance, and a small volume of distribution . The elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
It is known that similar compounds have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the reaction environment can influence the synthesis of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxyphenyl structure.
Uniqueness
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-12-15(7-10-18(14)23-11-5-4-6-20(23)24)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQHRACPATBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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